molecular formula C8H6ClNO B1458246 2-Chloro-4-cyanobenzyl alcohol CAS No. 1261618-25-0

2-Chloro-4-cyanobenzyl alcohol

Cat. No.: B1458246
CAS No.: 1261618-25-0
M. Wt: 167.59 g/mol
InChI Key: ZECBKYXCUGIQJV-UHFFFAOYSA-N
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Description

2-Chloro-4-cyanobenzyl alcohol is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-4-cyanobenzyl alcohol is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. Its biological activities are linked to its structural features, which include a chloro and a cyano group attached to a benzyl alcohol moiety. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

This compound can be synthesized through various methods, often involving the alkylation of appropriate substrates. Its chemical structure can be represented as follows:

C9H8ClNO\text{C}_9\text{H}_8\text{ClN}O

This formula indicates the presence of a chlorine atom and a cyano group, which significantly influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For example, studies have shown that derivatives with similar structures have potent activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis . The mechanism of action often involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainIC50 (μg/mL)
This compoundStaphylococcus aureus0.03
4-Cyanobenzyl alcoholEnterococcus faecalis0.06
2-Methylbenzyl alcoholStreptococcus pyogenes0.12

Anticancer Activity

The anticancer potential of compounds containing the benzyl alcohol moiety has been explored in several studies. For instance, certain analogues have shown promising results in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) studies suggest that modifications at the aromatic ring can enhance potency against specific cancer cell lines .

Case Study: Dipeptidyl Peptidase IV Inhibitors

A notable case study involved the synthesis of carboxybenzyl-substituted derivatives, including those based on this compound. These compounds demonstrated strong inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes . The most potent compound exhibited an IC50 value of 0.48 nM, showcasing significant selectivity over other enzymes.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key biological targets. The presence of electron-withdrawing groups like cyano enhances its reactivity and binding affinity to target proteins. Studies utilizing molecular modeling have provided insights into how these compounds interact at the molecular level, highlighting the importance of hydrophobic interactions and steric factors in their efficacy .

Properties

IUPAC Name

3-chloro-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECBKYXCUGIQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.